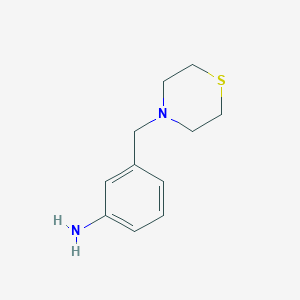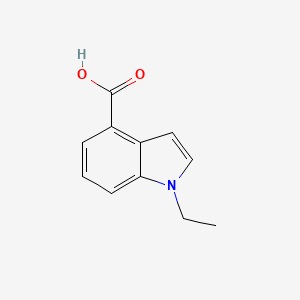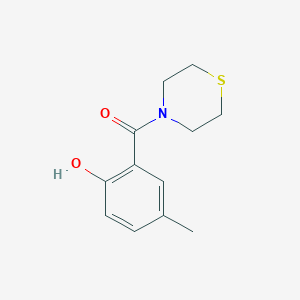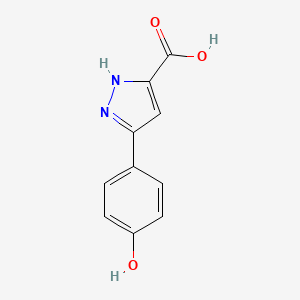
3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid
Übersicht
Beschreibung
“3-(4-Hydroxyphenyl)propionic acid” is also known as "Phloretic acid" . It is a hydroxy monocarboxylic acid consisting of propionic acid having a 4-hydroxyphenyl group at the 3-position . It is used as pharmaceutical intermediates .
Synthesis Analysis
The synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions has been reported . The resultant novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .
Chemical Reactions Analysis
The catalytic activity of the two-component flavin-dependent monooxygenase from Pseudomonas aeruginosa toward cinnamic acid derivatives has been studied . The oxidation product of 3-(4-hydroxyphenyl)propanoic acid, 3-(3,4-dihydroxyphenyl)propanoic acid, has high medicinal potential as it exhibits an irreversible antiproliferative effect against human cancer cell lines as well as high antiradical activity toward stable free radicals .
Physical And Chemical Properties Analysis
The melting point of “3-(4-Hydroxyphenyl)propionic acid” is between 129 - 131 °C .
Wissenschaftliche Forschungsanwendungen
Results : The derivatives exhibited structure-dependent antimicrobial activity, with some showing substantial activity against Candida auris, with MICs ranging from 0.5 to 64 µg/mL. Hydrazones containing heterocyclic substituents displayed potent broad-spectrum antimicrobial activity .
Results : The review suggests strategies for enhancing bacterial growth and 3-HP production, such as the construction of gene circuits and recruitment of RNA polymerases to overexpress key enzymes .
Results : The enzyme’s critical role in these processes is highlighted, although specific quantitative data is not provided in the snippet .
Results : While specific outcomes are not detailed in the snippet, the compound’s role as an intermediate suggests its importance in the synthesis of more complex pharmaceutical agents .
Results : The results would be measured in terms of the compound’s efficacy in reducing oxidative markers and improving cell viability under stress conditions .
Results : The resultant novel derivatives exhibited structure-dependent antimicrobial activity, demonstrating the versatility of the synthetic methodology .
Results : Derivatives exhibited structure-dependent antimicrobial activity. Hydrazones containing heterocyclic substituents displayed the most potent broad-spectrum antimicrobial activity, with MIC values ranging from 0.5 to 64 µg/mL against Candida auris and other pathogens .
Results : The synthesis did not require a solvent or purification, and the polymerization led to materials with thermal and thermo-mechanical properties suitable for a wide range of applications, indicating phloretic acid as a sustainable alternative to phenol .
Results : The enzyme demonstrated the capability to hydroxylate a variety of phenolic compounds, which could be beneficial for environmental cleanup processes .
Results : The resulting copolyesters displayed properties suitable for various applications, showcasing the versatility of the compound in polymer chemistry .
Results : The derivatives showed structure-dependent antimicrobial activity. Hydrazones with heterocyclic substituents displayed potent broad-spectrum antimicrobial activity, with MIC values ranging from 0.5 to 64 µg/mL against Candida auris and other pathogens .
Results : The synthesis did not require a solvent or purification, and the polymerization led to materials with thermal and thermo-mechanical properties suitable for a wide range of applications .
Results : The enzyme demonstrated the capability to hydroxylate a variety of phenolic compounds, which could be beneficial for environmental cleanup processes .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-7-3-1-6(2-4-7)8-5-9(10(14)15)12-11-8/h1-5,13H,(H,11,12)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYDMJNTBGROTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid | |
CAS RN |
1093649-88-7 | |
| Record name | 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



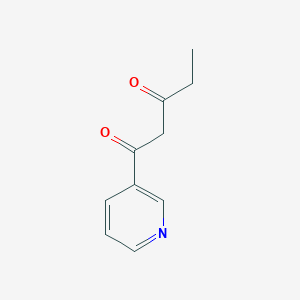
amine](/img/structure/B1437616.png)
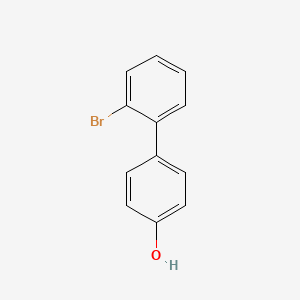
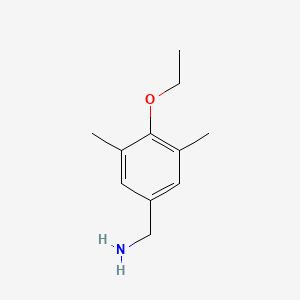
![2-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]acetic acid](/img/structure/B1437620.png)

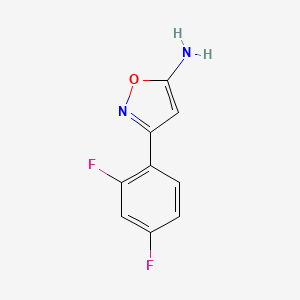
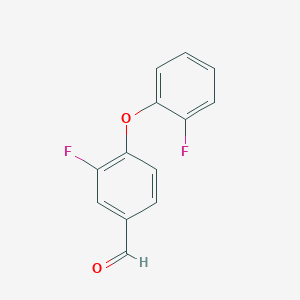
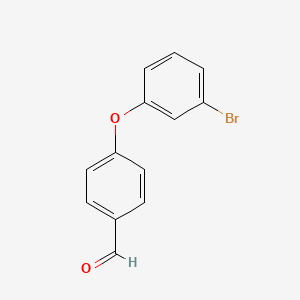
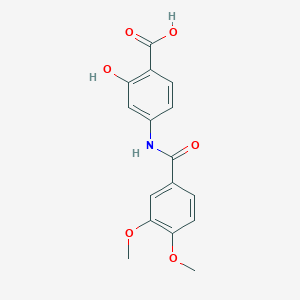
![1-[(4-Isopropylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1437629.png)
